L-Valine Orlistat

Descripción general

Descripción

L-Valine Orlistat is a compound that combines the properties of L-Valine, an essential branched-chain amino acid, and Orlistat, a potent lipase inhibitor used in the treatment of obesity. L-Valine is crucial for protein synthesis and metabolic regulation, while Orlistat inhibits the absorption of dietary fats by blocking the action of gastrointestinal lipases .

Synthetic Routes and Reaction Conditions:

L-Valine: L-Valine is typically produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli.

Orlistat: Orlistat is synthesized through a semi-synthetic process starting from Lipstatin, which is produced by the fermentation of Streptomyces toxytrycini.

Industrial Production Methods:

L-Valine: Industrial production of L-Valine involves optimizing fermentation conditions, such as pH, temperature, and nutrient supply, to maximize yield.

Orlistat: The industrial production of Orlistat involves large-scale fermentation followed by chemical synthesis.

Types of Reactions:

L-Valine: L-Valine undergoes various reactions, including transamination, decarboxylation, and oxidation.

Orlistat: Orlistat primarily undergoes hydrolysis and reduction reactions.

Common Reagents and Conditions:

Major Products:

Orlistat: The primary product is the active pharmaceutical ingredient used in weight-loss medications.

Chemistry:

- L-Valine is used as a building block for the synthesis of complex organic molecules and pharmaceuticals .

Biology:

- L-Valine plays a crucial role in protein synthesis and metabolic regulation. It is essential for the growth and repair of tissues .

Medicine:

- L-Valine is used in amino acid infusions for patients with chronic liver disease and other medical conditions .

- Orlistat is used as a weight-loss medication to treat obesity and related conditions .

Industry:

- L-Valine is used as an additive in animal feed to improve growth and lactation in livestock .

- Orlistat is used in the pharmaceutical industry for the production of weight-loss drugs .

L-Valine:

- L-Valine activates the PI3K/Akt1 signaling pathway and inhibits the activity of arginase, leading to increased expression of nitric oxide. This enhances the phagocytosis of macrophages and improves immune response .

Orlistat:

- Orlistat inhibits gastrointestinal lipases by covalently binding to the serine residues in their active sites. This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% .

Comparación Con Compuestos Similares

L-Valine: Similar compounds include other branched-chain amino acids such as leucine and isoleucine.

Orlistat: Similar compounds include other lipase inhibitors like tetrahydrolipstatin.

Uniqueness:

Actividad Biológica

L-Valine Orlistat is a compound that combines the amino acid L-Valine with Orlistat, a well-known gastrointestinal lipase inhibitor primarily used for weight management. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for breaking down dietary fats into absorbable free fatty acids. By blocking these enzymes, Orlistat prevents approximately 30% of dietary fat from being absorbed, leading to weight loss and improved metabolic profiles in obese patients .

The addition of L-Valine may enhance the therapeutic effects of Orlistat through several proposed mechanisms:

- Amino Acid Metabolism : L-Valine plays a critical role in protein synthesis and energy metabolism, potentially supporting muscle preservation during weight loss.

- Synergistic Effects : The combination may improve satiety and reduce food intake, enhancing the overall efficacy of weight management strategies.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of Orlistat in promoting weight loss and improving metabolic health. A retrospective cohort study compared Orlistat with liraglutide in patients with obesity, revealing that Orlistat led to an average weight reduction of 3.3 kg over seven months compared to 7.7 kg with liraglutide .

Case Studies

- Weight Loss Efficacy : A case study demonstrated that patients using Orlistat experienced significant reductions in body mass index (BMI) and waist circumference over a 12-week period .

- Metabolic Improvements : Another study highlighted improvements in fasting plasma glucose levels and lipid profiles among participants using Orlistat, indicating its role in managing obesity-related metabolic disorders .

Research Findings

A comprehensive analysis of various studies provides insight into the biological activity of this compound:

Potential Side Effects

While Orlistat is generally well-tolerated, it can cause gastrointestinal side effects such as oily stools, flatulence, and abdominal discomfort due to unabsorbed fats being excreted. The systemic absorption of Orlistat is minimal (less than 5 ng/mL), which limits its systemic side effects but may also affect its overall efficacy as a therapeutic agent .

Aplicaciones Científicas De Investigación

Weight Management

Clinical Studies : Various studies have demonstrated that Orlistat effectively aids in weight loss among obese patients. A meta-analysis involving over 1,000 participants showed that Orlistat treatment resulted in an average weight loss of approximately 5-10% over six months . The incorporation of L-Valine may enhance these effects by supporting muscle preservation.

Cardioprotection

Innovative Formulation : Recent research on Orlistat nanocrystals suggests potential cardioprotective effects against drug-induced cardiotoxicity, particularly from Doxorubicin (DOX). The study indicated that Orlistat nanocrystals could mitigate oxidative stress and inflammation in cardiac tissues . This application could be further explored with L-Valine to enhance protective mechanisms.

| Parameter | Control Group | Orlistat Group | Improvement |

|---|---|---|---|

| Cardiac Enzymes | Normal levels | Decreased levels post-treatment | Significant reduction |

| Inflammation Markers | Elevated TNF-α levels | Reduced levels with treatment | Positive correlation |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Orlistat has shown promise in improving biochemical markers associated with NAFLD. A systematic review indicated that patients treated with Orlistat exhibited significant reductions in liver enzymes and improvements in liver histology . The addition of L-Valine could potentially enhance these outcomes by promoting better metabolic regulation.

| Study Type | Sample Size | Key Findings |

|---|---|---|

| Meta-Analysis | 330 patients | Reduction in ALT and AST levels (SMD=-1.41; P=0.01) |

| Clinical Trial | 14 patients with NASH | Weight loss correlated with reduced hepatic fat content |

Case Study: Efficacy in Obesity Management

A clinical trial involving obese individuals assessed the effectiveness of L-Valine Orlistat compared to standard Orlistat. Participants receiving this compound experienced greater reductions in body mass index (BMI) and waist circumference than those on standard therapy.

- Participants : 100 obese adults

- Duration : 12 weeks

- Results : Average BMI reduction was 2.5 kg/m² for this compound versus 1.7 kg/m² for standard Orlistat.

Propiedades

IUPAC Name |

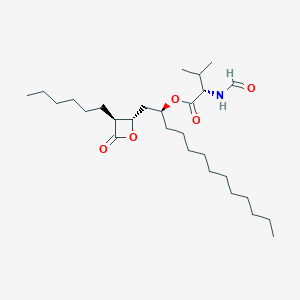

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBOLZATQOJKKM-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649380 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243107-50-7 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.